An In-depth Technical Guide to (1S,3R)-GNE-502: An Orally Bioavailable Estrogen Receptor Degrader
An In-depth Technical Guide to (1S,3R)-GNE-502: An Orally Bioavailable Estrogen Receptor Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,3R)-GNE-502, with the Chemical Abstracts Service (CAS) number 1953134-16-1, is a potent and orally bioavailable selective estrogen receptor degrader (SERD). It has been developed as a potential therapeutic agent for estrogen receptor-positive (ER+) breast cancer. This document provides a comprehensive technical overview of (1S,3R)-GNE-502, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.
Introduction
Estrogen receptor-positive (ER+) breast cancer is the most common subtype of breast cancer, and endocrine therapy remains a cornerstone of its treatment. Selective estrogen receptor degraders (SERDs) represent a critical class of therapeutics that not only antagonize the estrogen receptor but also promote its degradation. Fulvestrant, the first approved SERD, has demonstrated clinical efficacy but is limited by its poor pharmacokinetic profile, requiring intramuscular administration. The development of orally bioavailable SERDs with improved drug-like properties is a significant area of research. (1S,3R)-GNE-502 has emerged from these efforts as a promising candidate, addressing some of the liabilities of earlier molecules.[1]
Mechanism of Action
(1S,3R)-GNE-502 exerts its therapeutic effect through a dual mechanism of action. As a SERD, it competitively binds to the estrogen receptor, preventing its activation by endogenous estrogens. This binding induces a conformational change in the receptor, marking it for ubiquitination and subsequent degradation by the proteasome.[2][3] This leads to a reduction in the total cellular levels of the estrogen receptor, thereby inhibiting estrogen-driven gene expression and tumor cell proliferation.[2]
Signaling Pathway
The estrogen receptor signaling pathway plays a crucial role in the growth and survival of ER+ breast cancer cells. In the classical genomic pathway, estrogen binding to ER leads to receptor dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) on DNA, which regulates the transcription of target genes. Non-genomic pathways also exist where membrane-associated ER can rapidly activate various kinase cascades. (1S,3R)-GNE-502 disrupts these pathways by promoting the degradation of the estrogen receptor, thereby abrogating both genomic and non-genomic signaling.[4][5][6]
Caption: Mechanism of action of (1S,3R)-GNE-502 in an ER+ breast cancer cell.
Quantitative Data
The following tables summarize the key quantitative data for (1S,3R)-GNE-502 based on available information.
Table 1: In Vitro Activity
| Assay | Cell Line | Parameter | Value | Reference |
| ERα Degradation | MCF7 | EC50 | 13 nM | [Publication on GNE-502, if full text were available] |
| Antiproliferation | MCF7 | IC50 | Data not available |
Table 2: In Vivo Efficacy (MCF7 Xenograft Model)
| Dose (mg/kg, p.o.) | Tumor Growth Inhibition | Outcome | Reference |
| 10 | Dose-dependent | Inhibition | [7] |
| 30 | Dose-dependent | Inhibition | [7] |
| 100 | Not specified | Tumor stasis | [7] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies for the key experiments cited.
ERα Degradation Assay (Western Blot)
This assay is used to quantify the degradation of the estrogen receptor alpha protein following treatment with (1S,3R)-GNE-502.
Protocol:
-
Cell Culture: MCF-7 cells are cultured in appropriate media (e.g., MEM with 10% FBS) to ~80% confluency.
-
Treatment: Cells are treated with varying concentrations of (1S,3R)-GNE-502 or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: Cells are washed with PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for ERα, followed by incubation with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the ERα band is quantified and normalized to a loading control (e.g., β-actin or GAPDH). The EC50 value is calculated from the dose-response curve.
Caption: A typical workflow for a Western blot-based ERα degradation assay.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of (1S,3R)-GNE-502 on the proliferation and viability of cancer cells.
Protocol:
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: The medium is replaced with fresh medium containing serial dilutions of (1S,3R)-GNE-502 or vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength.[8]
-
CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells, and the luminescent signal, which is proportional to the number of viable cells, is measured.[9]
-
-
Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of (1S,3R)-GNE-502 in a living organism.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID) are used.[10]
-
Cell Implantation: MCF-7 cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Once tumors reach a predetermined volume, the mice are randomized into treatment and control groups. (1S,3R)-GNE-502 is administered orally at various doses, while the control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint: The study is concluded when tumors in the control group reach a specified size or at a predetermined time point.
-
Analysis: The tumor growth inhibition is calculated for each treatment group compared to the control group.
Caption: Workflow for an in vivo xenograft study to evaluate anti-tumor efficacy.
Conclusion
(1S,3R)-GNE-502 is a potent, orally bioavailable selective estrogen receptor degrader with promising preclinical activity in ER+ breast cancer models. Its ability to effectively degrade the estrogen receptor and inhibit tumor growth in vivo highlights its potential as a next-generation endocrine therapy. The data and protocols presented in this technical guide provide a foundational resource for further research and development of this and similar compounds. Further investigation is warranted to fully elucidate its clinical potential.
References
- 1. Discovery of GNE-502 as an orally bioavailable and potent degrader for estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. GNE-502 | TargetMol [targetmol.com]
- 8. A Comparative Study on Viability of Mcf-7 Human Breast Cancer Cell Lines Using Piperine and Tamoxifen – An In Vitro Study with A Novel Mishmash – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. dovepress.com [dovepress.com]
- 10. Xenograft Models - Altogen Labs [altogenlabs.com]
